molecular formula C19H16ClNO2 B11309396 N-(2-chlorobenzyl)-8-methyl-1-benzoxepine-4-carboxamide

N-(2-chlorobenzyl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11309396
M. Wt: 325.8 g/mol
InChI Key: BHJMFHYNSWIYTB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a chlorophenyl group and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate product with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-13-6-7-14-11-15(8-9-23-18(14)10-13)19(22)21-12-16-4-2-3-5-17(16)20/h2-11H,12H2,1H3,(H,21,22)

InChI Key

BHJMFHYNSWIYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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